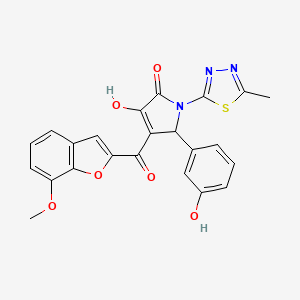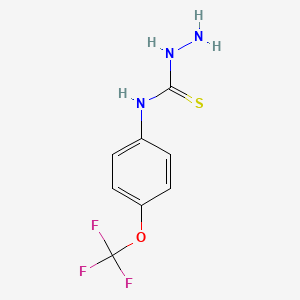![molecular formula C13H12N2O4S B12127763 4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12127763.png)
4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid: is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNOS
IUPAC Name: (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
This compound belongs to the thiazolidinone family and contains both a thiazolidine ring and a pyridine moiety. Thiazolidinones have diverse applications due to their interesting biological properties.
準備方法
Synthetic Routes:: The synthesis of this compound involves several steps, including the formation of the thiazolidinone ring and the introduction of the pyridine group. Specific synthetic routes may vary, but a common approach includes cyclization of an appropriate precursor containing the thiazolidinone core.
Reaction Conditions::- Cyclization: The thiazolidinone ring can be formed through a condensation reaction between an amine and a carbonyl compound under suitable conditions.
- Pyridine Introduction: The pyridine group can be added via nucleophilic substitution or other synthetic methods.
Industrial Production:: While industrial-scale production details are proprietary, laboratories typically employ scalable synthetic routes with optimized reaction conditions.
化学反応の分析
Reactivity::
Oxidation: The carbonyl groups in the compound can undergo oxidation reactions.
Reduction: Reduction of the thiazolidinone ring or the pyridine moiety is possible.
Substitution: The pyridine nitrogen can participate in substitution reactions.
Boron Reagents: Boron reagents, such as organotrifluoroborates, are often used in Suzuki–Miyaura cross-coupling reactions .
Other Organic Reagents: Depending on the specific transformation, various organic reagents may be employed.
Major Products:: The major products depend on the specific reactions performed. Functional group modifications, ring-opening, or ring-closing reactions can yield diverse derivatives.
科学的研究の応用
This compound finds applications in:
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemical Biology: Used as a probe to study biological processes.
Industry: May serve as a precursor for other compounds.
作用機序
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.
類似化合物との比較
While I don’t have a direct list of similar compounds, researchers often compare it to related thiazolidinones or pyridine-containing molecules. Its uniqueness lies in the combination of these two functional groups.
特性
分子式 |
C13H12N2O4S |
|---|---|
分子量 |
292.31 g/mol |
IUPAC名 |
4-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C13H12N2O4S/c16-11(17)4-2-6-15-12(18)10(20-13(15)19)7-9-3-1-5-14-8-9/h1,3,5,7-8H,2,4,6H2,(H,16,17)/b10-7- |
InChIキー |
HNILBIMYWFRCFN-YFHOEESVSA-N |
異性体SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)N(C(=O)S2)CCCC(=O)O |
正規SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127683.png)
![1,3-Dimethyl-5-[(naphthalen-2-yl)oxy]-1H-pyrazole-4-carbaldehyde](/img/structure/B12127688.png)





![2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127724.png)

![4-(benzyloxy)-N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12127737.png)
![4-acetyl-N-[(2H-1,3-benzodioxol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B12127738.png)


![(2E)-4-[(3-iodophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B12127758.png)
